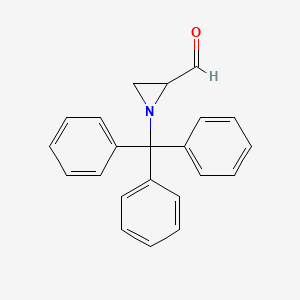

2-Formyl-1-trityl-aziridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tritylaziridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUUDUJOWNVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725582 | |

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173277-15-1 | |

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Formyl-1-trityl-aziridine from L-Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Formyl-1-trityl-aziridine, a valuable chiral building block in organic synthesis, starting from the readily available amino acid L-serine. The synthesis involves a three-step process: protection of the starting material, formation of the aziridine ring, and subsequent reduction to the target aldehyde. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from L-serine is a well-established route that leverages the inherent chirality of the starting material to produce an enantiomerically pure product. The overall transformation can be summarized in the following key steps:

-

Protection of L-Serine: The amino and carboxylic acid functionalities of L-serine are protected to prevent unwanted side reactions in subsequent steps. The amine group is protected with a trityl group, and the carboxylic acid is converted to its methyl ester.

-

Aziridination: The protected L-serine derivative undergoes intramolecular cyclization to form the N-trityl-aziridine-2-carboxylate. This is typically achieved through the activation of the hydroxyl group as a good leaving group, followed by nucleophilic attack by the nitrogen atom.

-

Reduction: The methyl ester of the aziridine intermediate is selectively reduced to the corresponding aldehyde to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-Trityl-L-serine methyl ester

This initial step involves the protection of both the amino and carboxyl groups of L-serine. The trityl group is introduced to protect the nitrogen atom, and the carboxylic acid is esterified to the methyl ester.

Methodology:

-

Esterification of L-Serine: L-serine is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise to the suspension. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.

-

N-Tritylation: The L-serine methyl ester hydrochloride is dissolved in a suitable solvent such as dichloromethane. Triethylamine is added to neutralize the hydrochloride salt. Trityl chloride is then added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude N-Trityl-L-serine methyl ester. The product can be purified by column chromatography.

Step 2: Synthesis of Methyl (S)-(-)-1-tritylaziridine-2-carboxylate

The formation of the aziridine ring is accomplished via an intramolecular cyclization of the N-Trityl-L-serine methyl ester. This is often performed as a "one-pot" procedure.

Methodology:

-

A solution of N-Trityl-L-serine methyl ester in an anhydrous solvent such as dichloromethane or toluene is cooled to a low temperature (e.g., -40 °C).

-

Triethylamine is added to the solution.

-

Methanesulfonyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture while maintaining the low temperature.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to afford Methyl (S)-(-)-1-tritylaziridine-2-carboxylate.

Step 3: Synthesis of this compound

The final step is the selective reduction of the methyl ester to the aldehyde. This transformation is highly sensitive to reaction conditions to avoid over-reduction to the alcohol.

Methodology:

-

A solution of Methyl (S)-(-)-1-tritylaziridine-2-carboxylate in an anhydrous solvent like toluene or dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes) is added dropwise to the cooled solution, ensuring the temperature is maintained at -78 °C.[1]

-

The reaction is stirred at -78 °C for a specified time, and the progress is carefully monitored by TLC to ensure complete consumption of the starting material and minimal formation of the alcohol byproduct.[1]

-

Once the reaction is complete, it is quenched at low temperature by the slow addition of methanol.

-

The reaction mixture is then allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is added, followed by vigorous stirring until two clear layers are formed.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| N-Trityl-L-serine methyl ester | Methyl 2-(tritylamino)-3-hydroxypropanoate | 4465-44-5 | C₂₃H₂₃NO₃ | 361.44 | White solid | 148-150 |

| Methyl (S)-(-)-1-tritylaziridine-2-carboxylate | Methyl (2S)-1-tritylaziridine-2-carboxylate | 75154-68-6 | C₂₃H₂₁NO₂ | 343.42 | White solid | 124-128[2] |

| This compound | (S)-1-tritylaziridine-2-carbaldehyde | 173277-15-1 | C₂₂H₁₉NO | 313.39 | White solid | Not readily available |

Table 2: Reaction Yields and Conditions

| Reaction Step | Starting Material | Product | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | L-Serine | N-Trityl-L-serine methyl ester | Thionyl chloride, Trityl chloride, Triethylamine | Methanol, Dichloromethane | 0 to RT | 75-85 |

| 2 | N-Trityl-L-serine methyl ester | Methyl (S)-(-)-1-tritylaziridine-2-carboxylate | Methanesulfonyl chloride, Triethylamine | Dichloromethane or Toluene | -40 to RT | 80-90 |

| 3 | Methyl (S)-(-)-1-tritylaziridine-2-carboxylate | This compound | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane | -78 | 70-80 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from L-serine is a robust and efficient process that provides access to a valuable chiral intermediate for the synthesis of more complex molecules. The protocols outlined in this guide, when executed with care and precision, particularly concerning the control of temperature during the reduction step, can provide the target compound in good overall yield and high optical purity. Researchers and professionals in drug development can utilize this guide as a foundational resource for the preparation and subsequent application of this versatile building block.

References

An In-depth Technical Guide to 2-Formyl-1-trityl-aziridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Formyl-1-trityl-aziridine, a key building block in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a substituted aziridine, which is a three-membered heterocyclic organic compound containing a nitrogen atom. The presence of the bulky trityl group on the nitrogen atom and a formyl group at the C-2 position makes it a valuable intermediate for various chemical transformations.

| Property | Value |

| Molecular Formula | C₂₂H₁₉NO[1][2] |

| Molecular Weight | 313.15 g/mol [1] |

| CAS Number | 173277-15-1[1][2] |

| Purity | Typically ≥97%[1][2] |

Synthesis and Reactivity

The synthesis of aziridines can be broadly categorized into three main strategies: nitrene addition to olefins, carbene addition to imines, and intramolecular cyclization.[3] These methods provide access to a wide range of structurally diverse aziridines.

General Synthetic Approaches for Aziridines

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general overview of synthetic strategies for this class of compounds is presented below. The synthesis of chiral aziridines, in particular, is of significant interest due to their utility in asymmetric synthesis.[4][5]

1. Nitrene Addition to Olefins: This method involves the reaction of a nitrene or a nitrene equivalent with an alkene. The reaction can be mediated by transition metal catalysts to control stereoselectivity.[6]

2. Carbene Addition to Imines: This approach involves the reaction of a carbene or a carbene equivalent with an imine. This method is particularly useful for the synthesis of cis-aziridines.[7]

3. Intramolecular Cyclization: This is a common and efficient method for aziridine synthesis, often referred to as the Wenker synthesis. It involves the cyclization of β-amino alcohols or their derivatives.[8]

Below is a generalized workflow for the synthesis of aziridines.

Reactivity and Applications in Drug Development

The high ring strain of the aziridine ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions with a variety of nucleophiles.[5] This reactivity is the cornerstone of their utility in organic synthesis, allowing for the stereoselective introduction of nitrogen-containing functionalities.

The trityl group in this compound serves as a bulky protecting group for the nitrogen atom, influencing the regioselectivity of ring-opening reactions. The formyl group provides a handle for further synthetic modifications, such as oxidation, reduction, or condensation reactions.

Role in Medicinal Chemistry

Aziridine-containing molecules have shown a broad spectrum of biological activities, including antitumor, antimicrobial, and antibacterial effects.[5] They can act as covalent inhibitors by reacting with nucleophilic residues in biological targets.[3] The incorporation of an aziridine moiety into a drug candidate can significantly enhance its pharmacological activity.[3]

The general reactivity of the aziridine ring is depicted in the following signaling pathway diagram.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are highly specific and would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases. The search results did not provide specific step-by-step protocols for this particular compound. However, general procedures for aziridination reactions often involve the careful control of reaction conditions such as temperature, solvent, and catalyst loading to achieve high yields and stereoselectivity. Researchers are advised to consult specialized chemical literature for detailed experimental procedures.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained aziridine ring, a bulky protecting group, and a reactive formyl group allows for a wide range of chemical transformations. The general principles of aziridine synthesis and reactivity provide a framework for its application in the development of novel therapeutic agents. Further research into the specific reactions and biological activities of this compound is warranted to fully explore its potential.

References

- 1. This compound | 173277-15-1 | INDOFINE Chemical Company [indofinechemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aziridine synthesis [organic-chemistry.org]

- 8. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

Spectroscopic and Synthetic Profile of 2-Formyl-1-trityl-aziridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Formyl-1-trityl-aziridine (CAS No. 173277-15-1) is a specialized chemical compound of interest in organic synthesis and pharmaceutical research. Its unique structure, combining a reactive aziridine ring, a sterically demanding trityl protecting group, and a versatile formyl group, makes it a valuable building block for the synthesis of complex molecules. This technical guide provides a summary of its key identifiers and outlines the expected, though not publicly available, spectroscopic data (NMR, IR, MS) based on the analysis of its functional groups. Furthermore, it details the general experimental protocols required for its synthesis and comprehensive spectroscopic characterization.

Compound Identification

| Parameter | Value |

| CAS Number | 173277-15-1 |

| Molecular Formula | C₂₂H₁₉NO |

| Molecular Weight | 313.4 g/mol [1] |

| SMILES | O=C[C@H]1CN1C(c2ccccc2)(c3ccccc3)c4ccccc4 |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the trityl group, the aziridine ring, and the formyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | Formyl proton (-CHO) |

| ~7.1 - 7.5 | Multiplet | 15H | Aromatic protons of the trityl group |

| ~2.5 - 3.0 | Multiplet | 1H | Aziridine ring proton (CH) |

| ~1.5 - 2.0 | Multiplet | 2H | Aziridine ring protons (CH₂) |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~195 - 205 | Carbonyl carbon of the formyl group (C=O) |

| ~140 - 145 | Quaternary aromatic carbons of the trityl group |

| ~125 - 130 | Aromatic carbons of the trityl group |

| ~70 - 80 | Quaternary carbon of the trityl group (C-Ph₃) |

| ~35 - 45 | Aziridine ring carbons (CH and CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the stretching and bending vibrations of the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 - 3100 | C-H stretch | Aromatic (Trityl) |

| ~2900 - 3000 | C-H stretch | Aliphatic (Aziridine) |

| ~2720 and ~2820 | C-H stretch (Fermi doublet) | Aldehyde (Formyl) |

| ~1720 - 1740 | C=O stretch | Aldehyde (Formyl) |

| ~1600, ~1490, ~1450 | C=C stretch | Aromatic (Trityl) |

| ~1250 | C-N stretch | Aziridine |

| ~700 - 750 | C-H out-of-plane bend | Aromatic (Trityl) |

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to fragment in a predictable manner, with the trityl cation being a prominent feature.

| Predicted m/z | Assignment |

| 313 | [M]⁺ (Molecular ion) |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) - often the base peak |

| 70 | [C₄H₆N]⁺ (Fragment from the aziridine portion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, (1-tritylaziridin-2-yl)methanol.

-

Starting Material: (1-tritylaziridin-2-yl)methanol.

-

Oxidation: A solution of (1-tritylaziridin-2-yl)methanol in a suitable solvent (e.g., dichloromethane) is treated with a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is worked up by filtration through a pad of silica gel to remove the oxidant byproducts, followed by evaporation of the solvent.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product is characterized by NMR, IR, and MS to confirm its identity and purity.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible literature, a comprehensive understanding of its expected spectral characteristics can be derived from the well-established principles of NMR, IR, and MS. The provided predicted data and general experimental protocols offer a valuable resource for researchers working with this compound, guiding its synthesis, purification, and structural confirmation. Further empirical studies are necessary to validate these predictions and to fully elucidate the spectroscopic profile of this versatile synthetic intermediate.

References

Reactivity of 2-Formyl-1-trityl-aziridine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-1-trityl-aziridine is a chiral building block with significant potential in organic synthesis, particularly for the preparation of complex nitrogen-containing molecules such as β-amino alcohols, α,β-diamines, and other heterocyclic systems. Its reactivity is governed by the interplay of three key structural features: the strained three-membered aziridine ring, the bulky, non-activating N-trityl group, and the electrophilic C2-formyl group. This technical guide provides a comprehensive overview of the expected reactivity of this compound with a range of common nucleophiles. The discussion is based on established principles of aziridine chemistry and analogies with closely related compounds, offering predictive insights into reaction outcomes, regioselectivity, and stereochemistry. Detailed experimental protocols, derived from literature precedents for similar substrates, are provided to facilitate the practical application of this versatile synthetic intermediate.

Introduction: Structural Features and Predicted Reactivity

The reactivity of this compound is a confluence of competing and cooperating electronic and steric effects:

-

Aziridine Ring Strain: The inherent strain of the three-membered ring (approximately 26-27 kcal/mol) is the primary driving force for ring-opening reactions.[1]

-

N-Trityl Group: The bulky trityl (triphenylmethyl) group is a non-activating substituent on the aziridine nitrogen. Unlike electron-withdrawing groups (e.g., sulfonyl, acyl), it does not significantly enhance the electrophilicity of the ring carbons. Its primary role is steric hindrance, which can influence the trajectory of incoming nucleophiles and potentially the regioselectivity of ring-opening. Deprotection of the trityl group typically requires non-acidic conditions to prevent premature ring-opening.

-

C2-Formyl Group: The aldehyde functionality at the C2 position serves two main purposes. Firstly, it is an electrophilic center susceptible to direct nucleophilic attack (1,2-addition). Secondly, its electron-withdrawing nature can activate the C2 carbon of the aziridine ring towards nucleophilic attack, promoting ring-opening at this position.

The interplay of these features suggests two primary modes of reaction with nucleophiles:

-

1,2-Addition to the Carbonyl Group: Nucleophiles can attack the aldehyde carbon, leaving the aziridine ring intact. This is favored by "hard" nucleophiles and under conditions that promote carbonyl reactivity.

-

Nucleophilic Ring-Opening: Nucleophiles can attack either C2 or C3 of the aziridine ring, leading to the formation of β-amino alcohol or α,β-diamine derivatives. The regioselectivity of this process is highly dependent on the nature of the nucleophile and the reaction conditions.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon nucleophiles that can react with this compound at either the carbonyl group or the aziridine ring.

Grignard Reagents (RMgX)

The reaction of Grignard reagents with activated 2,2-dimethylaziridines has been shown to yield both "normal" (attack at the less substituted carbon) and "rearranged" (attack at the more substituted carbon) ring-opened products.[2] For this compound, the outcome is expected to be highly dependent on reaction conditions. At low temperatures, 1,2-addition to the formyl group to yield a secondary alcohol is a likely pathway. At higher temperatures, or with more reactive Grignard reagents, ring-opening at the C2 position is anticipated due to the activating effect of the formyl group.

Organolithium Reagents (RLi)

Organolithium reagents are generally more reactive than their Grignard counterparts.[3] Studies on N,N-Dimethylaziridine-2-carboxamides have shown that organolithiums can selectively attack the carbonyl group at low temperatures (−78 °C) without causing ring-opening.[4] A similar selectivity can be predicted for this compound, leading to the formation of secondary alcohols upon quenching. Excess organolithium reagent or higher temperatures could lead to subsequent ring-opening.

Table 1: Predicted Reactivity with Organometallic Reagents

| Nucleophile | Predicted Major Product(s) | Plausible Reaction Pathway(s) | Key Considerations |

| Grignard Reagents (RMgX) | Secondary Alcohol (from 1,2-addition) or β-Amino Alcohol (from C2 ring-opening) | 1,2-Addition to carbonyl, SN2-type ring-opening at C2 | Temperature control is crucial to favor 1,2-addition. |

| Organolithium Reagents (RLi) | Secondary Alcohol (from 1,2-addition) | 1,2-Addition to carbonyl | High reactivity may lead to side reactions. Low temperature is recommended for selectivity. |

Experimental Protocol: General Procedure for the Reaction with Organolithium Reagents (1,2-Addition)

This protocol is adapted from the reaction of organolithiums with N,N-Dimethylaziridine-2-carboxamides and is expected to be applicable for the 1,2-addition to this compound.[4]

-

A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The organolithium reagent (1.1 equiv) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Reaction with Heteroatomic Nucleophiles

Heteroatomic nucleophiles such as amines and thiols are expected to primarily induce ring-opening of the aziridine.

Amines (R2NH)

The reaction of aziridines with amines is a common method for the synthesis of 1,2-diamines.[5] For this compound, the ring-opening is expected to occur preferentially at the C3 position, following an SN2 mechanism, due to the steric hindrance of the trityl group and the formyl group at C2. This would lead to the formation of α,β-diamino aldehyde derivatives. The reaction may require activation by a Lewis acid.

Thiols (RSH)

Thiols are excellent nucleophiles for aziridine ring-opening. The reaction of aziridine-2-carboxylic acid-containing peptides with thiols proceeds with high regioselectivity.[6] In the case of this compound, the attack of a thiol is also predicted to occur at the C3 position, yielding a β-amino-α-thio aldehyde.

Table 2: Predicted Reactivity with Heteroatomic Nucleophiles

| Nucleophile | Predicted Major Product | Plausible Reaction Pathway | Key Considerations |

| Amines (R2NH) | α,β-Diamino Aldehyde | SN2-type ring-opening at C3 | May require Lewis acid catalysis. |

| Thiols (RSH) | β-Amino-α-thio Aldehyde | SN2-type ring-opening at C3 | Generally proceeds under mild conditions. |

Experimental Protocol: General Procedure for Ring-Opening with Amines

This is a general protocol for the aminolysis of activated aziridines and may require optimization for this compound.[5]

-

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., CH3CN), the amine (1.2 equiv) is added.

-

A catalytic amount of a Lewis acid (e.g., InBr3, 10 mol%) is added to the mixture.

-

The reaction is stirred at room temperature or with gentle heating, and the progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water.

-

The organic layer is dried over anhydrous Na2SO4 and concentrated.

-

The crude product is purified by column chromatography.

Reduction with Hydride Reagents

Hydride reagents can either reduce the aldehyde to a primary alcohol or effect the reductive ring-opening of the aziridine.

Sodium Borohydride (NaBH4)

Sodium borohydride is a mild reducing agent that is expected to selectively reduce the formyl group to a primary alcohol, leaving the N-trityl aziridine ring intact. This would provide access to 2-(hydroxymethyl)-1-trityl-aziridine, a valuable β-amino alcohol precursor.

Lithium Aluminum Hydride (LiAlH4)

Lithium aluminum hydride is a much stronger reducing agent and is capable of both reducing the aldehyde and opening the aziridine ring. The likely outcome is the formation of a β-amino alcohol through reductive ring-opening, with the regioselectivity favoring attack at the less hindered C3 position.

Table 3: Predicted Reactivity with Hydride Reagents

| Reagent | Predicted Major Product | Plausible Reaction Pathway | Key Considerations |

| NaBH4 | 2-(Hydroxymethyl)-1-trityl-aziridine | 1,2-Reduction of the carbonyl | Mild conditions should preserve the aziridine ring. |

| LiAlH4 | β-Amino Alcohol | Reductive ring-opening at C3 | The formyl group will also be reduced. |

Visualizations of Reaction Pathways

Diagram 1: General Reactivity Pathways

Caption: General reactivity pathways of this compound.

Diagram 2: Regioselectivity of Ring-Opening

References

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 6. Site-selective conjugation of thiols with aziridine-2-carboxylic acid-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Formyl-1-trityl-aziridine: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral aziridines are powerful and versatile building blocks in modern organic synthesis, prized for their inherent ring strain which facilitates regio- and stereoselective ring-opening reactions. Among these, 2-Formyl-1-trityl-aziridine has emerged as a particularly valuable synthon for the asymmetric synthesis of a wide array of complex nitrogen-containing molecules, including unnatural amino acids, amino alcohols, and various heterocyclic scaffolds of medicinal interest. The bulky N-trityl group not only serves as an effective protecting group but also exerts significant steric influence, enabling high levels of stereocontrol in reactions at the adjacent formyl group and upon ring-opening. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a chiral building block, with a focus on quantitative data and detailed experimental protocols to aid researchers in its practical application.

Synthesis of this compound

The most common and efficient route to enantiopure (2S)-2-Formyl-1-trityl-aziridine commences from the readily available chiral pool starting material, L-serine. The synthesis involves a three-step sequence: N-tritylation and esterification of L-serine, followed by cyclization to the aziridine-2-carboxylate, and subsequent reduction to the corresponding alcohol and oxidation to the aldehyde.

A convenient one-pot procedure for the synthesis of the key intermediate, methyl N-tritylaziridine-2-carboxylate, has been reported, starting from the N-trityl methyl ester of L-serine. The subsequent reduction of the ester to (S)-(1-tritylaziridin-2-yl)methanol can be achieved using standard reducing agents like lithium aluminum hydride. The final step is the oxidation of the primary alcohol to the desired aldehyde, for which the Swern oxidation is a commonly employed method due to its mild conditions and high efficiency.

dot

Caption: Synthetic pathway to (2S)-2-Formyl-1-trityl-aziridine from L-serine.

Experimental Protocol: Synthesis of (2S)-2-Formyl-1-trityl-aziridine

Step 1: Synthesis of Methyl (2S)-1-tritylaziridine-2-carboxylate

-

To a solution of N-trityl-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (2.2 eq).

-

Methanesulfonyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) is then added, and the mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired aziridine ester.

Step 2: Reduction to (2S)-(1-Tritylaziridin-2-yl)methanol

-

A solution of methyl (2S)-1-tritylaziridine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is added dropwise to a suspension of lithium aluminum hydride (1.5 eq) in THF at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting suspension is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude alcohol, which is often used in the next step without further purification.

Step 3: Swern Oxidation to (2S)-2-Formyl-1-trityl-aziridine

-

A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) is cooled to -78 °C.

-

A solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM is added dropwise, and the mixture is stirred for 30 minutes.

-

A solution of (2S)-(1-tritylaziridin-2-yl)methanol (1.0 eq) in DCM is then added dropwise, and stirring is continued for 1 hour at -78 °C.

-

Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude aldehyde is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give (2S)-2-Formyl-1-trityl-aziridine as a white solid.

Key Stereoselective Reactions

This compound undergoes a variety of stereoselective transformations, primarily through nucleophilic addition to the aldehyde carbonyl and ring-opening of the strained aziridine. The stereochemical outcome of these reactions is often dictated by the steric bulk of the N-trityl group and the nature of the nucleophile and reaction conditions.

Nucleophilic Additions to the Formyl Group

The addition of organometallic reagents to the aldehyde functionality of this compound proceeds with high diastereoselectivity, affording chiral amino alcohols.

dot

Caption: Nucleophilic addition to this compound.

Table 1: Diastereoselective Addition of Grignard Reagents

| R in RMgX | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Me | >95:5 | 85 |

| Et | >95:5 | 82 |

| Ph | 90:10 | 78 |

| Vinyl | 92:8 | 80 |

Experimental Protocol: Grignard Addition to (2S)-2-Formyl-1-trityl-aziridine

-

To a solution of (2S)-2-Formyl-1-trityl-aziridine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C is added the Grignard reagent (1.2 eq) dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the formyl group into a variety of olefinic moieties with good control over the geometry of the newly formed double bond.

dot

Caption: Wittig olefination of this compound.

Table 2: Wittig Olefination with Stabilized and Unstabilized Ylides

| Ylide (Ph₃P=CHR) | E/Z Ratio | Yield (%) |

| R = CO₂Et (stabilized) | >95:5 (E) | 90 |

| R = Ph (semi-stabilized) | 85:15 (Z) | 85 |

| R = CH₃ (unstabilized) | 10:90 (Z) | 78 |

Experimental Protocol: Wittig Reaction of (2S)-2-Formyl-1-trityl-aziridine

-

To a suspension of the corresponding phosphonium salt (1.2 eq) in anhydrous THF (0.2 M) at 0 °C is added a strong base (e.g., n-BuLi or NaHMDS, 1.1 eq).

-

The resulting ylide solution is stirred for 30 minutes at 0 °C.

-

A solution of (2S)-2-Formyl-1-trityl-aziridine (1.0 eq) in THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The product is purified by column chromatography to yield the vinyl aziridine.

Ring-Opening Reactions

The strained aziridine ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized, stereodefined acyclic amines. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the presence of Lewis acids.

dot

Caption: Nucleophilic ring-opening of this compound.

Table 3: Regioselective Ring-Opening with Organocuprates

| Organocuprate (R₂CuLi) | Regioselectivity (C2:C3 attack) | Yield (%) |

| Me₂CuLi | >98:2 (at C3) | 88 |

| Bu₂CuLi | >98:2 (at C3) | 85 |

| Ph₂CuLi | >98:2 (at C3) | 75 |

Experimental Protocol: Ring-Opening with Organocuprates

-

To a suspension of copper(I) iodide (1.1 eq) in anhydrous THF (0.3 M) at -78 °C is added the organolithium reagent (2.2 eq).

-

The mixture is stirred for 30 minutes to form the Gilman reagent.

-

A solution of (2S)-2-Formyl-1-trityl-aziridine (1.0 eq) in THF is added dropwise.

-

The reaction is stirred at -78 °C for 3 hours and then quenched with a mixture of saturated aqueous ammonium chloride and aqueous ammonia.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The product is purified by column chromatography.

Applications in Drug Development and Synthesis of Bioactive Molecules

The synthetic utility of this compound lies in its ability to serve as a precursor to a variety of chiral molecules with potential applications in drug discovery.

Synthesis of Constrained Amino Acids and Peptidomimetics

The conformationally restricted nature of the aziridine ring and its derivatives makes them ideal starting materials for the synthesis of constrained amino acids and dipeptide isosteres. These motifs are of significant interest in the design of peptidomimetics with enhanced metabolic stability and receptor binding affinity. For instance, the products of nucleophilic addition and ring-opening can be further manipulated to generate novel amino acid building blocks for incorporation into peptide chains.

Precursors to Chiral Amino Alcohols and Diamines

The stereodefined amino alcohols and diamines resulting from the reactions of this compound are valuable intermediates in the synthesis of various biologically active compounds. For example, chiral 1,2-amino alcohols are key structural motifs in many pharmaceuticals, including HIV protease inhibitors and beta-blockers.

While direct application of this compound in the synthesis of a marketed drug is not prominently documented in publicly available literature, its derivatives and analogous chiral aziridines are key intermediates in synthetic routes to important pharmaceutical agents. For instance, chiral aziridines have been employed in the synthesis of intermediates for the antiviral drug Oseltamivir (Tamiflu®). The methodologies established with this compound are highly relevant to the construction of similar complex chiral amines found in numerous drug candidates.

Conclusion

This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its straightforward preparation from L-serine and the high degree of stereocontrol achievable in its subsequent reactions make it an attractive tool for the synthesis of a diverse range of enantiopure nitrogen-containing molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate its broader application by researchers in academia and the pharmaceutical industry, enabling the development of novel synthetic methodologies and the discovery of new therapeutic agents. Further exploration of its reactivity and application in the synthesis of complex natural products and drug candidates is an area of ongoing interest and promises to yield exciting new discoveries.

Methodological & Application

Synthesis of β-Amino Aldehydes Utilizing 2-Formyl-1-trityl-aziridine: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of chiral β-amino aldehydes is a critical step in the creation of novel therapeutics. 2-Formyl-1-trityl-aziridine has emerged as a valuable and versatile starting material for the stereocontrolled synthesis of these important building blocks. This document provides detailed application notes and experimental protocols for the synthesis of β-amino aldehydes via the nucleophilic addition to this compound, followed by oxidation of the resulting β-amino alcohol.

The synthetic strategy hinges on a two-step process. The first step involves the preparation of the key starting material, this compound, through the reduction of a corresponding N-trityl-aziridine-2-carboxylic acid ester. The second key transformation is the diastereoselective addition of an organometallic reagent to the aldehyde functionality of this compound to furnish a β-amino alcohol. Subsequent oxidation of this alcohol provides the desired β-amino aldehyde.

Key Synthetic Transformations

The overall synthetic pathway can be visualized as a two-stage process:

Figure 1: General workflow for the synthesis of β-amino aldehydes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the reduction of an N-trityl-aziridine-2-carboxylic acid ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H). The reaction must be performed at low temperatures to prevent over-reduction to the alcohol.

Materials:

-

N-Trityl-aziridine-2-carboxylic acid methyl ester

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve N-Trityl-aziridine-2-carboxylic acid methyl ester (1.0 equiv) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of DIBAL-H in hexanes (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a white solid.

| Reactant | Product | Reagent | Yield (%) | Reference |

| N-Trityl-aziridine-2-carboxylic acid ester | This compound | DIBAL-H | 75-85 | General procedure based on analogous reductions. |

Table 1: Summary of the reduction of N-trityl-aziridine-2-carboxylic acid ester.

Figure 2: Reaction scheme for DIBAL-H reduction.

Protocol 2: Synthesis of N-Trityl-β-amino alcohol via Grignard Addition

This protocol describes the addition of a Grignard reagent to this compound. A mild work-up with saturated aqueous ammonium chloride is crucial to avoid cleavage of the acid-sensitive trityl protecting group.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Trityl-β-amino alcohol, which can be purified by flash column chromatography (hexanes/ethyl acetate).

| Starting Material | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio |

| This compound | Phenylmagnesium bromide | (1-Tritylaziridin-2-yl)(phenyl)methanol | 80-90 | >95:5 |

Table 2: Representative data for the Grignard addition to this compound.

Protocol 3: Swern Oxidation of N-Trityl-β-amino alcohol

This protocol details the oxidation of the secondary alcohol to the corresponding aldehyde using Swern oxidation conditions. The mild and non-acidic nature of this reaction preserves the integrity of the aziridine and trityl groups.[1][2][3][4]

Materials:

-

N-Trityl-β-amino alcohol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (0.2 M) at -78 °C under a nitrogen atmosphere, add DMSO (2.2 equiv) dropwise.[2] Stir the mixture for 15 minutes.

-

Add a solution of the N-Trityl-β-amino alcohol (1.0 equiv) in anhydrous DCM dropwise to the activated DMSO solution at -78 °C. Stir for 30 minutes.[1]

-

Add triethylamine (5.0 equiv) dropwise to the reaction mixture at -78 °C.[2]

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude β-amino aldehyde can be purified by flash column chromatography (hexanes/ethyl acetate).

| Starting Material | Product | Oxidizing Agent | Yield (%) |

| (1-Tritylaziridin-2-yl)(phenyl)methanol | Phenyl(1-tritylaziridin-2-yl)methanone | Swern Oxidation | 85-95 |

Table 3: Representative data for the Swern oxidation of N-Trityl-β-amino alcohol.

References

Application of 2-Formyl-1-trityl-aziridine in the Asymmetric Synthesis of Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. The stereocontrolled synthesis of these compounds is, therefore, a central focus in modern organic chemistry and drug development. 2-Formyl-1-trityl-aziridine has emerged as a valuable and versatile chiral building block for the asymmetric synthesis of β-amino alcohols. The trityl (triphenylmethyl) group, being exceptionally bulky, provides a strong steric bias that significantly influences the stereochemical outcome of nucleophilic additions to the adjacent aldehyde. This steric control, coupled with the inherent reactivity of the strained aziridine ring, allows for the diastereoselective formation of new stereocenters, which can then be elaborated into a variety of enantiopure amino alcohols.

The primary synthetic strategy involves the diastereoselective addition of organometallic reagents (such as Grignard or organolithium reagents) to the formyl group of this compound. The stereochemical course of this addition is generally governed by established models of asymmetric induction, namely the Felkin-Anh and Cram chelation models. Due to the bulky and non-coordinating nature of the trityl group, the Felkin-Anh model is predominantly operative, predicting the formation of the anti diastereomer.

Stereochemical Control: Felkin-Anh Model

In the absence of a chelating group on the nitrogen atom, the stereochemical outcome of nucleophilic addition to α-chiral aldehydes, such as this compound, is predicted by the Felkin-Anh model. This model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state. In the case of this compound, the bulky trityl-substituted nitrogen atom of the aziridine ring acts as the largest group. Consequently, the nucleophile preferentially attacks the carbonyl group from the less hindered face, leading to the formation of the anti amino alcohol as the major product.

Application in Asymmetric Synthesis

The diastereomerically enriched amino alcohols obtained from the addition of organometallic reagents to this compound can be further elaborated. The trityl group can be readily removed under acidic conditions, and the aziridine ring can be opened by various nucleophiles to introduce further diversity, yielding a wide range of complex chiral amino alcohols.

Quantitative Data Summary

The following table summarizes representative data for the addition of organometallic reagents to N-protected aziridine-2-carboxaldehydes. While specific data for the N-trityl derivative is not extensively available in the cited literature, the data for the N-benzyl protected analogue provides a strong indication of the expected high diastereoselectivity, which is anticipated to be even more pronounced with the bulkier N-trityl group favoring the anti product according to the Felkin-Anh model.

| Entry | N-Protecting Group | Organometallic Reagent | Solvent | Additive | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | N-Benzyl | EtMgBr | THF | --- | 95 | >1:99 |

| 2 | N-Benzyl | Et₂Zn | Toluene | --- | 99 | >1:99 |

| 3 | N-Benzyl | EtMgBr | THF | TMEDA | 90 | 38:62 |

Data extrapolated from studies on analogous N-protected aziridine-2-carboxaldehydes.

Experimental Protocols

General Protocol for the Diastereoselective Addition of a Grignard Reagent to this compound

Materials:

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Grignard reagent (e.g., 1.0 M solution in THF or diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF (0.1–0.5 M).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: The Grignard reagent (1.1–1.5 equiv) is added dropwise to the stirred solution via syringe over a period of 15–30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 1–3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired amino alcohol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Visualizations

Caption: Felkin-Anh model for nucleophilic addition to this compound.

Caption: General workflow for the synthesis of amino alcohols.

Application Notes and Protocols: Nucleophilic Ring-Opening of 2-Formyl-1-trityl-aziridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic reactions of 2-Formyl-1-trityl-aziridine. This versatile building block presents two primary sites for nucleophilic attack: the aldehyde carbonyl carbon and the aziridine ring carbons. The regiochemical and stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the use of Lewis acids. Understanding and controlling this reactivity is crucial for the synthesis of a diverse range of functionalized amino alcohols and their derivatives, which are valuable intermediates in drug discovery and development.

Overview of Reactivity

This compound can undergo two main types of nucleophilic reactions:

-

1,2-Nucleophilic Addition to the Carbonyl Group: Organometallic reagents, such as Grignard and organozinc reagents, readily add to the formyl group to yield chiral aziridinyl alcohols. The stereoselectivity of this addition is influenced by the N-trityl group and the potential for chelation control with certain Lewis acids.

-

Nucleophilic Ring-Opening of the Aziridine: The strained three-membered aziridine ring is susceptible to cleavage by various nucleophiles. The N-trityl group is not a strong activating group, therefore, Lewis acid catalysis is often necessary to facilitate this reaction.[1] The regioselectivity of the ring-opening is a key consideration, with nucleophilic attack generally favored at the less substituted C3 position.

A visual representation of these competing reaction pathways is shown below.

Caption: Competing nucleophilic reaction pathways for this compound.

1,2-Nucleophilic Addition to the Carbonyl Group

The addition of organometallic reagents to the aldehyde functionality of N-protected aziridine-2-carboxaldehydes has been shown to proceed with good to excellent diastereoselectivity.[2] The stereochemical outcome can often be rationalized by the Felkin-Anh model or, in the presence of chelating metals, the Cram-chelate model.

Data Presentation: Diastereoselective Addition of Organometallic Reagents

The following table summarizes the diastereoselectivity of the addition of various organometallic reagents to N-trityl-aziridine-2-carboxaldehydes, as reported in the literature.[2]

| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | MeMgBr | Toluene | -78 | 95:5 | 85 |

| 2 | EtMgBr | Toluene | -78 | 96:4 | 82 |

| 3 | PhMgBr | Toluene | -78 | >99:1 | 78 |

| 4 | Me2Zn / Ti(Oi-Pr)4 | Toluene | -20 | 10:90 | 90 |

Experimental Protocol: General Procedure for Grignard Addition

This protocol is a general procedure for the diastereoselective addition of Grignard reagents to this compound.

Materials:

-

This compound

-

Anhydrous toluene

-

Grignard reagent (e.g., MeMgBr, EtMgBr, PhMgBr) in a suitable solvent (e.g., THF, Et2O)

-

Saturated aqueous NH4Cl solution

-

Anhydrous MgSO4 or Na2SO4

-

Solvents for extraction (e.g., ethyl acetate, diethyl ether)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for the time specified in the relevant literature or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired aziridinyl alcohol.

The workflow for this experimental procedure is illustrated below.

Caption: Workflow for Grignard addition to this compound.

Nucleophilic Ring-Opening of the Aziridine

The ring-opening of the N-trityl aziridine is more challenging than that of aziridines bearing electron-withdrawing groups on the nitrogen. Therefore, activation with a Lewis acid is generally required to enhance the electrophilicity of the ring carbons.[3] Nucleophilic attack is expected to occur predominantly at the C3 position (β-carbon), leading to β-substituted-α-amino alcohol derivatives.

Data Presentation: Expected Regioselectivity and Plausible Conditions

| Nucleophile Type | Example Nucleophile | Plausible Lewis Acid Catalyst | Expected Major Product |

| Nitrogen | Aniline | Ti(Oi-Pr)4 | β-Anilino-α-amino alcohol derivative |

| Sulfur | Thiophenol | Zn(OTf)2 | β-Thiophenyl-α-amino alcohol derivative |

| Oxygen | Methanol | BF3·OEt2 | β-Methoxy-α-amino alcohol derivative |

| Halogen | TMSCl | ZnCl2 | β-Chloro-α-amino alcohol derivative |

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile

This protocol provides a general method for the ring-opening of this compound with an amine nucleophile, using a Lewis acid catalyst.

Materials:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Amine nucleophile (e.g., aniline)

-

Lewis acid (e.g., Ti(Oi-Pr)4, Zn(OTf)2)

-

Saturated aqueous NaHCO3 solution

-

Anhydrous MgSO4 or Na2SO4

-

Solvents for extraction (e.g., dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the amine nucleophile (1.2-2.0 equiv) in an anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

-

Add the Lewis acid (0.1-1.1 equiv) to the stirred solution. The optimal amount should be determined experimentally.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the ring-opened product.

The logical relationship for selecting the appropriate reaction pathway is outlined below.

Caption: Decision-making workflow for the selective functionalization of this compound.

Conclusion

This compound is a valuable chiral synthon that offers access to a variety of functionalized amino alcohol derivatives. The choice of nucleophile and the strategic use of Lewis acids are paramount in directing the reaction towards either 1,2-carbonyl addition or aziridine ring-opening. The protocols and data presented herein provide a foundation for researchers to explore and exploit the reactivity of this versatile molecule in the synthesis of complex targets for pharmaceutical and scientific applications. Further optimization of reaction conditions for specific nucleophile-substrate combinations is encouraged to achieve desired outcomes with high efficiency and selectivity.

References

- 1. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-Formyl-1-trityl-aziridine in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-1-trityl-aziridine, a bench-stable amphoteric aziridine aldehyde, has emerged as a versatile and powerful tool in modern peptide synthesis.[1] Its unique chemical properties, stemming from the strained three-membered aziridine ring and the reactive aldehyde functionality, enable novel strategies for peptide modification, ligation, and the creation of complex peptide architectures such as macrocycles and peptidomimetics.[1] The bulky trityl (triphenylmethyl) group on the aziridine nitrogen provides stability and prevents unwanted self-condensation, a common issue with unprotected amino aldehydes.[1][2] This allows for its application in a variety of transformations under mild conditions, making it an invaluable reagent for drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, focusing on its role in peptide macrocyclization and the synthesis of N-terminal aziridine-containing peptides for further functionalization.

Key Applications

-

Peptide Macrocyclization: this compound is a key component in a multicomponent reaction (MCR) for the efficient synthesis of peptide macrocycles.[1][3][4] This Ugi-type reaction, involving a linear peptide, an isocyanide, and the aziridine aldehyde, proceeds with high diastereoselectivity and yields, even for challenging medium-sized rings.[4][5] The resulting macrocycle contains an aziridine moiety that can be further functionalized through ring-opening reactions.[1][3]

-

Synthesis of Peptidomimetics and N-Terminal Modification: The aldehyde group of this compound can undergo reductive amination with the N-terminus of a peptide to introduce an N-terminal aziridine group.[1][6][7] This modification creates a peptidomimetic with a versatile aziridine-containing template. The electrophilic aziridine ring can then be regioselectively opened by various nucleophiles to introduce diverse functionalities.[1][8]

Data Presentation

Table 1: Representative Yields for Peptide Macrocyclization using Aziridine Aldehydes

| Linear Peptide | Isocyanide | Aziridine Aldehyde | Product Ring Size | Yield (%) | Reference |

| H-Pro-Leu-OH | tert-Butyl isocyanide | (R)-2-formyl-1-trityl-aziridine | 9 | 85 | [3] |

| H-Gly-Phe-OH | Cyclohexyl isocyanide | (R)-2-formyl-1-trityl-aziridine | 9 | 78 | |

| H-Ala-Val-OH | Benzyl isocyanide | (S)-2-formyl-1-trityl-aziridine | 9 | 82 | |

| H-Phe-Gly-Pro-OH | tert-Butyl isocyanide | (R)-2-formyl-1-trityl-aziridine | 12 | 75 | [9] |

Table 2: Reductive Amination and Subsequent Ring-Opening of Peptides

| Peptide | Aziridine Aldehyde | Reductive Amination Yield (%) | Ring-Opening Nucleophile | Ring-Opening Yield (%) | Reference |

| H-Gly-Phe-OMe | (R)-2-formyl-1-trityl-aziridine | 92 | Thioacetic acid | 88 | [1] |

| H-Ala-Val-OtBu | (S)-2-formyl-1-trityl-aziridine | 89 | Sodium azide | 95 | [10] |

| H-Leu-Gly-NH2 | (R)-2-formyl-1-trityl-aziridine | 95 | Thiophenol | 91 | [10] |

Experimental Protocols

Protocol 1: Peptide Macrocyclization via Multicomponent Reaction

This protocol describes a general procedure for the synthesis of a nine-membered peptide macrocycle from a linear dipeptide precursor.[1][3]

Materials:

-

Linear peptide (e.g., H-Pro-Leu-OH) (1.0 equiv)

-

This compound dimer (0.5 equiv, corresponding to 1.0 equiv of the monomer)

-

Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)

-

2,2,2-Trifluoroethanol (TFE)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the linear peptide (1.0 equiv) in TFE (0.1 M), add the this compound dimer (0.5 equiv).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the isocyanide (1.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the TFE under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired peptide macrocycle.[11]

Protocol 2: N-Terminal Peptide Modification via Reductive Amination

This protocol details the reductive amination of a peptide with this compound to introduce an N-terminal aziridine moiety.[1][7]

Materials:

-

Peptide with a free N-terminus (1.0 equiv)

-

This compound dimer (0.6 equiv, corresponding to 1.2 equiv of the monomer)

-

Sodium cyanoborohydride (NaBH3CN) (2.0 equiv)

-

Methanol (MeOH)

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the peptide (1.0 equiv) and this compound dimer (0.6 equiv) in methanol (0.1 M).

-

Add a catalytic amount of acetic acid (e.g., 2-3 drops).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.0 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to yield the N-terminally modified peptide.

Protocol 3: Ring-Opening of Aziridine-Containing Peptides

This protocol outlines the nucleophilic ring-opening of an N-terminal aziridine-modified peptide with a thiol nucleophile.[1][10]

Materials:

-

N-terminal aziridine-modified peptide (1.0 equiv)

-

Thiol nucleophile (e.g., thioacetic acid) (1.5 equiv)

-

Triethylamine (Et3N) (2.0 equiv)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-terminal aziridine-modified peptide (1.0 equiv) in DCM (0.1 M).

-

Add triethylamine (2.0 equiv) followed by the thiol nucleophile (1.5 equiv).

-

Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the ring-opened product.

Visualizations

Caption: Workflow for peptide macrocyclization.

Caption: N-terminal peptide modification workflow.

Caption: Ugi-type macrocyclization mechanism.

References

- 1. Synthesis of peptide macrocycles using unprotected amino aldehydes | Springer Nature Experiments [experiments.springernature.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Synthesis of peptide macrocycles using unprotected amino aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. US20100317832A1 - Aziridine aldehydes, aziridine-conjugated amino derivatives, aziridine-conjugated biomolecules and processes for their preparation - Google Patents [patents.google.com]

- 7. WO2008046232A1 - Aziridine aldehydes, aziridine-conjugated amino derivatives, aziridine-conjugated biomolecules and processes for their preparation - Google Patents [patents.google.com]

- 8. Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

Application Notes and Protocols: [3+2] Cycloaddition Reactions of 2-Formyl-1-trityl-aziridine

A comprehensive search of available scientific literature and chemical databases did not yield specific examples of [3+2] cycloaddition reactions for the compound "2-Formyl-1-trityl-aziridine." While this specific molecule is commercially available, its reactivity in this class of reactions has not been reported in the reviewed literature. The presence of a formyl group at the C2 position of the aziridine ring presents a unique chemical challenge, as it can potentially influence the formation and reactivity of the intermediate azomethine ylide, and may itself participate in side reactions.

Therefore, these application notes provide a detailed overview of the principles and representative protocols for [3+2] cycloaddition reactions of analogous donor-acceptor aziridines, which can serve as a foundational guide for researchers exploring the reactivity of this compound.

Introduction to [3+2] Cycloaddition of Aziridines

The [3+2] cycloaddition of aziridines is a powerful synthetic tool for the construction of five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines and oxazolidines.[1] This reaction typically proceeds through the in-situ generation of an azomethine ylide, a 1,3-dipole, which then reacts with a dipolarophile (e.g., an alkene or alkyne). The generation of the azomethine ylide can be induced thermally, photochemically, or, most commonly for donor-acceptor aziridines, through Lewis acid catalysis.[2][3]

The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the substituents on both the aziridine and the dipolarophile, as well as the reaction conditions and the catalyst employed.[4]

General Reaction Mechanism and Key Intermediates

The generally accepted mechanism for the Lewis acid-catalyzed [3+2] cycloaddition of a donor-acceptor aziridine involves the following key steps:

-

Activation of the Aziridine: A Lewis acid coordinates to the nitrogen atom or the electron-withdrawing group of the aziridine, weakening the C-C or C-N bonds of the three-membered ring.

-

Ring Opening to form Azomethine Ylide: The activated aziridine undergoes ring-opening to form a transient azomethine ylide intermediate. For donor-acceptor aziridines, this often involves cleavage of the C2-C3 bond.

-

[3+2] Cycloaddition: The azomethine ylide reacts with a dipolarophile in a concerted or stepwise manner to form the five-membered heterocyclic ring.

-

Catalyst Regeneration: The product is released from the catalyst, allowing it to participate in another catalytic cycle.

Potential Dipolarophiles

A wide range of dipolarophiles can be employed in [3+2] cycloaddition reactions with azomethine ylides generated from aziridines. The choice of dipolarophile will determine the nature of the resulting heterocyclic product.

-

Alkenes: Electron-deficient alkenes are particularly reactive dipolarophiles, leading to the formation of substituted pyrrolidines.[3]

-

Alkynes: Reaction with alkynes yields dihydropyrroles, which can be valuable synthetic intermediates.[5]

-

Aldehydes and Imines: These can also act as dipolarophiles, leading to the formation of oxazolidines and imidazolidines, respectively.[1]

-

Heterocumulenes: Isothiocyanates and carbodiimides have been used to synthesize iminothiazolidines and iminoimidazolidines.[6]

Experimental Protocols (Representative Examples with Donor-Acceptor Aziridines)

The following protocols are based on published procedures for [3+2] cycloaddition reactions of N-tosyl or other activated aziridines and should be adapted and optimized for reactions involving this compound.

Protocol 1: Yttrium(III) Triflate Catalyzed [3+2] Cycloaddition with Alkenes[3]

This protocol describes the synthesis of substituted pyrrolidines from N-tosyl aziridines and electron-rich alkenes.

Materials:

-

N-Tosyl aziridine derivative

-

Alkene (e.g., enol ether)

-

Yttrium(III) triflate (Y(OTf)₃)

-

Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the N-tosyl aziridine (1.0 equiv.) and the alkene (1.2-2.0 equiv.).

-

Dissolve the reactants in the anhydrous solvent.

-

Add Y(OTf)₃ (5-10 mol%) to the reaction mixture.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric [3+2] Cycloaddition with Aldehydes[7]

This protocol is a representative example for the synthesis of chiral cis-1,3-oxazolidines from donor-acceptor aziridines and aldehydes using a chiral catalyst system.

Materials:

-

Donor-acceptor aziridine

-

Aldehyde

-

Neodymium(III) triflate (Nd(OTf)₃)

-

Chiral N,N'-dioxide ligand

-

Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)

-